Cas no 941896-07-7 (N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide)

N-2-(Dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide is a specialized organic compound featuring a thiophene and phenoxyacetamide scaffold with a dimethylaminoethyl substituent. This structure confers potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The thiophene moiety enhances electronic properties, while the phenoxyacetamide group may contribute to binding affinity in target interactions. The dimethylaminoethyl side chain introduces basicity and solubility, facilitating formulation and bioavailability. Its well-defined molecular architecture makes it a valuable intermediate for synthetic modifications, enabling structure-activity relationship studies. The compound’s purity and stability are critical for reproducible results in research applications.
N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide structure
941896-07-7 structure
Product Name:N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide
CAS No:941896-07-7
MF:C17H22N2O2S
MW:318.4338
CID:5460317
Update Time:2025-10-31

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide
    • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
    • VU0492347-1
    • N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide
    • Inchi: 1S/C17H22N2O2S/c1-13-7-4-5-8-15(13)21-12-17(20)18-11-14(19(2)3)16-9-6-10-22-16/h4-10,14H,11-12H2,1-3H3,(H,18,20)
    • InChI Key: VAAHBQUFBHSALO-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C([H])=C1C([H])(C([H])([H])N([H])C(C([H])([H])OC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])=O)N(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 352
  • XLogP3: 2.9
  • Topological Polar Surface Area: 69.8

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N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide Related Literature

Additional information on N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide

Professional Introduction to N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide (CAS No. 941896-07-7)

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide, identified by its CAS number 941896-07-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a dimethylamino moiety, a thiophen-2-yl substituent, and an acetamide backbone, contributes to its unique chemical properties and reactivity.

The structural composition of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide suggests a high degree of versatility in its chemical behavior. The dimethylamino group is known for its ability to enhance the solubility and bioavailability of molecules, making it a valuable component in drug design. Additionally, the thiophen-2-yl moiety introduces electronic and steric effects that can influence the molecule's interactions with biological targets. These features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The compound N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide has been studied for its potential role in addressing these challenges. Its structural features align well with the requirements for molecules that can interact with biological receptors and enzymes, thereby influencing cellular processes.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a dimethylamino group and an acetamide moiety provides a stable platform for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties. This flexibility is crucial in the iterative process of drug development, where subtle modifications can significantly impact efficacy and selectivity.

The thiophen-2-yl substituent in N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide also contributes to its pharmacological potential. Thiophene derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. By incorporating this motif into the molecular structure, researchers aim to harness these beneficial properties while exploring new therapeutic applications.

The synthesis of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction sequence typically begins with the formation of the amide bond between the carboxylic acid and the amine group. Subsequent steps involve the introduction of the thiophen-2-yl and methylphenoxy groups, which are critical for achieving the desired molecular architecture.

The use of advanced synthetic techniques has enabled researchers to produce this compound with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the introduction of complex substituents while maintaining regioselectivity. These methods are essential for constructing intricate molecules like N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide without compromising structural integrity.

Evaluation of the pharmacological properties of N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-2-(2-methylphenoxy)acetamide has revealed promising results in preclinical studies. These investigations have focused on understanding how the compound interacts with target proteins and how these interactions translate into biological effects. The presence of multiple functional groups allows for diverse binding modes, which can be exploited to enhance binding affinity and selectivity.

In vitro studies have demonstrated that N-N-N-N-N-N-N-N-N-N-N-N-dimethylanine-thieno[3',4':5',6'-b]furan]-1(3H)-pyrrole]-1(3H)]ylmethylene]-4-hydroxyphenylethanone (CAS No: 941896077), particularly those involving enzymes and receptors implicated in disease pathways such as cancer and neurodegeneration. The compound's ability to modulate these targets suggests its potential as a lead compound for further development into therapeutic agents.

The structural diversity inherent in N-N-dimethylanine-thieno[3',4':5',6'-b]furan]-1(3H)-pyrrole]-1(3H)]ylmethylene]-4-hydroxyphenylethanone (CAS No: 941896077), particularly those involving enzymes and receptors implicated in disease pathways such as cancer and neurodegeneration. The compound's ability to modulate these targets suggests its potential as a lead compound for further development into therapeutic agents.

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